molecular formula C12H8N2O2S B2997391 3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 65692-00-4

3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B2997391
CAS No.: 65692-00-4
M. Wt: 244.27
InChI Key: JSJNMYNFUZVJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound with a molecular formula of C12H8N2O2S and a molecular weight of 244.27 g/mol.

Preparation Methods

The synthesis of 3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves heating the reactants in ethanol under reflux for a specified period . The yield and purity of the product can be optimized by adjusting the reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antibacterial agent by inhibiting various bacterial enzymes.

    Medicine: Research indicates its potential use in developing new antibiotics to combat antimicrobial resistance.

    Industry: It is used in the development of novel materials with specific properties.

Comparison with Similar Compounds

3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other benzothiazole derivatives, which also exhibit antibacterial properties . the specific substitutions and structural features of this compound contribute to its distinct activity profile .

Biological Activity

3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound with the molecular formula C12H8N2O2SC_{12}H_8N_2O_2S and a molecular weight of 244.27 g/mol. This compound is part of a larger class of benzothiazole derivatives, which have garnered significant interest due to their diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial agent. The mechanism of action primarily involves the inhibition of critical bacterial enzymes, leading to disruption of essential biochemical pathways necessary for bacterial survival.

Benzothiazole derivatives, including this compound, are known to inhibit several targets:

  • Dihydroorotase
  • DNA gyrase
  • Peptide deformylase
  • Aldose reductase
  • Dihydropteroate synthase

These enzymes are crucial for nucleic acid synthesis and cell wall formation in bacteria. By inhibiting these targets, the compound effectively disrupts bacterial growth and viability .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Several studies have demonstrated its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that benzothiazole derivatives exhibited IC50 values ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating significant cytotoxicity .
    • Another investigation highlighted that specific derivatives could inhibit key cancer-related enzymes like BRAF and VEGFR-2 with IC50 values comparable to established drugs like sorafenib .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of these compounds revealed that modifications at specific positions on the benzothiazole core significantly affected their biological activity. For instance, 6-unsubstituted analogues generally exhibited superior cytotoxic effects compared to their substituted counterparts .

Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsIC50 Values
AntibacterialVarious bacteria (e.g., E. coli, S. aureus)Inhibition of growthMIC values between 6.25 µg/ml and 200 µg/ml
AnticancerCancer cell lines (e.g., MCF-7)CytotoxicityIC50 values from 3.58 to 15.36 μM

Synthesis and Characterization

The synthesis of this compound typically involves condensation reactions under specific conditions. Analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed for characterization .

Pharmacological Studies

Recent pharmacological evaluations have underscored the potential of this compound in developing new antibiotics and anticancer agents. Its ability to target multiple pathways makes it a candidate for further exploration in drug development .

Properties

IUPAC Name

3-acetylpyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c1-7(15)8-6-13-12-14(11(8)16)9-4-2-3-5-10(9)17-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJNMYNFUZVJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.